
N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide
Vue d'ensemble
Description
N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide, also known as STO-609, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK), which plays a critical role in regulating cellular energy homeostasis and metabolism.
Mécanisme D'action
N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide acts as a competitive inhibitor of CaMKK by binding to the ATP-binding site of the enzyme. This prevents the binding of ATP and subsequent phosphorylation of downstream targets such as AMPK and ACC. The inhibition of CaMKK activity by this compound leads to a decrease in cellular energy production and an increase in glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits CaMKK activity in a dose-dependent manner, leading to a decrease in the phosphorylation of downstream targets such as AMPK and ACC. In vivo studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting that it may have therapeutic potential for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CaMKK, making it a valuable tool for studying the role of CaMKK in cellular signaling and metabolism. It has also been optimized for high yields and purity, making it easy to synthesize and use in experiments. However, there are also limitations to the use of this compound. It has been shown to have off-target effects on other kinases, so it is important to use appropriate controls and concentrations when using this compound in experiments.
Orientations Futures
There are several future directions for the study of N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide. One area of interest is the role of CaMKK in cancer metabolism. It has been shown that CaMKK is upregulated in several types of cancer, and inhibition of CaMKK activity by this compound may have therapeutic potential for the treatment of cancer. Another area of interest is the development of more potent and selective inhibitors of CaMKK, which may have improved therapeutic potential for the treatment of metabolic disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzylamine with 2-thiophenecarboxylic acid to form 2-(thiophen-2-yl)acetamide. This intermediate is then reacted with sulfamide to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Applications De Recherche Scientifique
N-(4-sulfamoylbenzyl)-2-(thiophen-2-yl)acetamide has been widely used in scientific research to study the role of CaMKK in cellular signaling and metabolism. It has been shown to inhibit CaMKK activity in a dose-dependent manner, leading to a decrease in the phosphorylation of downstream targets such as AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC). This inhibition of CaMKK activity has been linked to a variety of cellular processes, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Propriétés
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c14-20(17,18)12-5-3-10(4-6-12)9-15-13(16)8-11-2-1-7-19-11/h1-7H,8-9H2,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRDTVPDZVGHGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330656 | |
| Record name | N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
349433-06-3 | |
| Record name | N-[(4-sulfamoylphenyl)methyl]-2-thiophen-2-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801330656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2677182.png)

![2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2677185.png)
![(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2677186.png)
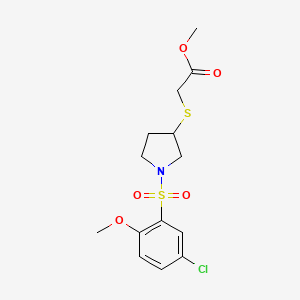

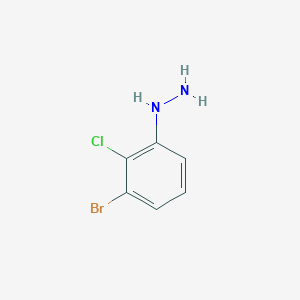
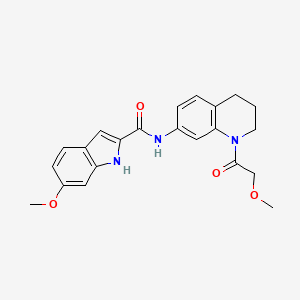
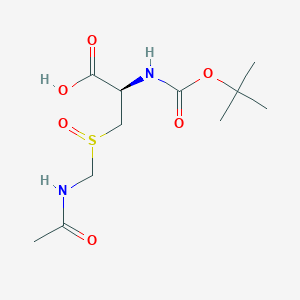

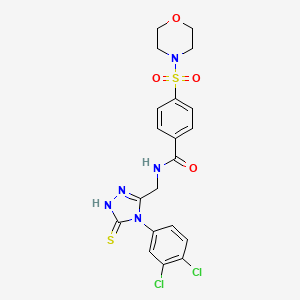
![[5-[(4-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2677200.png)
![1-(3,4-Dimethoxybenzyl)-3-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2677202.png)
![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)